An In-Depth Technical Guide to 2-(1H-pyrazol-3-yl)propan-2-ol (CAS 23585-51-5)
An In-Depth Technical Guide to 2-(1H-pyrazol-3-yl)propan-2-ol (CAS 23585-51-5)
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides a comprehensive technical overview of 2-(1H-pyrazol-3-yl)propan-2-ol, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The pyrazole scaffold is a well-established privileged structure, known for its presence in numerous approved drugs and biologically active molecules.[1][2][3] This document delves into the core physicochemical properties, synthesis, and safety considerations of this specific pyrazole derivative, offering a foundational resource for its application in research and development.
Core Molecular Attributes and Physicochemical Properties
2-(1H-pyrazol-3-yl)propan-2-ol is a substituted pyrazole featuring a tertiary alcohol functional group. This unique combination of a heteroaromatic ring and a propan-2-ol moiety imparts specific characteristics that are crucial for its behavior in chemical and biological systems.
Structural and Molecular Data
| Property | Value | Source |
| CAS Number | 23585-51-5 | [4] |
| Molecular Formula | C6H10N2O | [4][5] |
| Molecular Weight | 126.16 g/mol | [4] |
| SMILES | CC(O)(C1=NNC=C1)C | [4] |
| InChI | InChI=1S/C6H10N2O/c1-6(2,9)5-3-4-7-8-5/h3-4,9H,1-2H3,(H,7,8) | [5] |
| Monoisotopic Mass | 126.079315 Da | [5] |
Predicted Physicochemical Properties
The following table summarizes key predicted physicochemical properties, which are valuable for anticipating the compound's behavior in various experimental settings.
| Property | Predicted Value | Source |
| XlogP | 0.0 | [5] |
| Hydrogen Bond Donor Count | 2 | [6] |
| Hydrogen Bond Acceptor Count | 2 | [6] |
| Rotatable Bond Count | 3 | [6] |
Synthesis and Purification
The synthesis of substituted pyrazoles often involves the condensation of a 1,3-dicarbonyl compound or its equivalent with hydrazine or its derivatives. For 2-(1H-pyrazol-3-yl)propan-2-ol, a plausible synthetic route would involve the reaction of a suitably protected 4-hydroxy-4-methyl-2-pentynal or a related precursor with hydrazine.
Illustrative Synthetic Pathway
Caption: A generalized synthetic pathway for the formation of the pyrazole ring in 2-(1H-pyrazol-3-yl)propan-2-ol.
General Experimental Protocol for Pyrazole Synthesis
-
Reaction Setup: To a solution of the appropriate α,β-acetylenic ketone or aldehyde in a suitable solvent (e.g., ethanol, acetic acid), add hydrazine hydrate, often in a slight molar excess.
-
Reaction Conditions: The reaction mixture is typically stirred at room temperature or heated under reflux for several hours, with the progress monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, the reaction mixture is cooled, and the solvent is removed under reduced pressure. The residue is then taken up in an organic solvent (e.g., ethyl acetate) and washed with water and brine.
-
Purification: The crude product is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated. Purification is typically achieved by column chromatography on silica gel or by recrystallization from a suitable solvent system.
Spectroscopic Characterization
Spectroscopic data is essential for the unambiguous identification and characterization of 2-(1H-pyrazol-3-yl)propan-2-ol. While specific spectra for this compound are not publicly available, predicted data and characteristic shifts for similar structures can provide guidance.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: Expected signals would include a singlet for the two methyl groups, a broad singlet for the hydroxyl proton, and distinct signals for the protons on the pyrazole ring. The chemical shifts of the pyrazole protons will be influenced by the substituent at the 3-position.
-
¹³C NMR: The spectrum would show signals for the two equivalent methyl carbons, the quaternary carbon of the propan-2-ol group, and the carbons of the pyrazole ring. The carbon bearing the propan-2-ol group would be significantly downfield.
Mass Spectrometry (MS)
The mass spectrum would be expected to show a molecular ion peak [M]+ at m/z 126.0793. Predicted collision cross-section (CCS) values for various adducts can aid in identification.[5]
| Adduct | m/z | Predicted CCS (Ų) |
| [M+H]⁺ | 127.08659 | 126.5 |
| [M+Na]⁺ | 149.06853 | 134.7 |
| [M-H]⁻ | 125.07204 | 125.0 |
Table based on data from PubChemLite.[5]
Applications in Drug Discovery and Medicinal Chemistry
The pyrazole nucleus is a cornerstone in the design of therapeutic agents due to its diverse biological activities, including anti-inflammatory, anticancer, antibacterial, and antiviral properties.[7][8] The presence of the 2-hydroxypropan-2-yl group in 2-(1H-pyrazol-3-yl)propan-2-ol introduces a potential point for hydrogen bonding and can influence the molecule's solubility and metabolic stability, making it an interesting building block for drug design.
Potential as a Pharmacophore
The pyrazole ring can act as a bioisostere for other aromatic systems, while the tertiary alcohol can participate in key interactions with biological targets. This compound could serve as a starting point for the synthesis of more complex molecules targeting a range of enzymes and receptors.
Caption: Potential applications of 2-(1H-pyrazol-3-yl)propan-2-ol in drug discovery.
Safety, Handling, and Storage
Proper handling and storage are paramount to ensure the safety of laboratory personnel and the integrity of the compound.
Hazard Identification
Based on available safety data sheets for similar compounds, 2-(1H-pyrazol-3-yl)propan-2-ol may be harmful if swallowed and may cause skin and eye irritation.[9][10]
-
GHS Pictogram: GHS07 (Exclamation Mark)
-
Signal Word: Warning
Recommended Handling Procedures
-
Work in a well-ventilated area or under a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[11][12]
-
Avoid breathing dust, fumes, gas, mist, vapors, or spray.[10]
-
Wash hands thoroughly after handling.[9]
Storage Recommendations
-
Keep the container tightly closed in a dry, cool, and well-ventilated place.[9]
-
Store away from incompatible materials such as strong acids.[9]
-
Some suppliers recommend cold-chain transportation and storage at 2-8°C.[4]
Conclusion
2-(1H-pyrazol-3-yl)propan-2-ol is a valuable heterocyclic building block with significant potential in medicinal chemistry and materials science. Its unique structural features, combining the versatile pyrazole core with a tertiary alcohol, make it an attractive starting point for the development of novel compounds with diverse applications. This guide provides a foundational understanding of its properties, synthesis, and handling, serving as a valuable resource for researchers and developers in the field. Further experimental investigation into its biological activity and reactivity is warranted to fully explore its potential.
References
- Fisher Scientific. (2025, December 18). Safety Data Sheet.
- BLDpharm. (n.d.). 2-(1H-Pyrazol-3-yl)propan-2-ol.
- Sigma-Aldrich. (2025, December 24). Safety Data Sheet.
- Fisher Scientific. (2010, October 29). Safety Data Sheet.
- Sigma-Aldrich. (n.d.). 2-(1H-Pyrazol-3-yl)ethanol.
- U.S. Environmental Protection Agency. (2025, October 15). 1H-Pyrazol-3-ol Properties.
- PubChemLite. (2025). 2-(1h-pyrazol-3-yl)propan-2-ol.
- ChemicalBook. (2025, July 14). 2-(1H-PYRAZOL-3-YL)PHENOL.
- MDPI. (2022, October 26). 1-Phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one.
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- Fisher Scientific. (2018, May 18). SAFETY DATA SHEET PROPAN-2-OL LRG.
- Semantic Scholar. (n.d.). Synthesis and evaluation of some novel 2-[4-(1-acyl-5-aryl-4,5-dihydro-1H- pyrazol-3-yl)phenoxy]acetic acid hydrazide and amide.
- 3D-basics. (2025, June 3). Safety Data Sheet: propan-2-ol.
- ChemScene. (n.d.). 2-Propan-2-ylpyrazol-3-amine.
- MDPI. (2022, August 29). Recent Advances in Synthesis and Properties of Pyrazoles.
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- PubChem. (2025, April 14). 3-(1H-pyrazol-3-yl)propan-1-ol.
- PMC. (n.d.). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics.
- International Journal of Pharmacy and Scientific Innovations. (2014, June 15). Synthesis, Characterization and Biological Evaluation Of Some Novel 2-[(5-Aryl)-4,5-Dihydro-1H-Pyrazole-3-Yl].
- Benchchem. (n.d.). [1-(propan-2-yl)-1H-pyrazol-3-yl]methanamine.
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